(1,2,3,4,5,6-13C6)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Adipic Acid-13C6 is the 13C labeled version of Adipic acid . Adipic acid is associated with several metabolic disorders, including HMG-CoA lyase deficiency, carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency . These are the primary targets of Adipic Acid-13C6.
Mode of Action
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Adipic Acid-13C6 is involved in several biochemical pathways related to the metabolic disorders it is associated with. For instance, it is linked with the HMG-CoA lyase deficiency, which is a disorder of leucine metabolism and ketogenesis . It is also associated with carnitine-acylcarnitine translocase deficiency, malonyl-CoA decarboxylase deficiency, and medium Chain acyl-CoA dehydrogenase deficiency, which are inborn errors of metabolism .
Pharmacokinetics
It is known that the incorporation of stable isotopes like 13c can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given its association with several metabolic disorders, it can be inferred that its action would likely result in changes to the metabolic processes related to these disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2,3,4,5,6-13C6)hexanedioic acid is typically synthesized through the oxidation of cyclohexane or cyclohexene using isotopically labeled precursors. One common laboratory method involves the oxidation of cyclohexene with potassium permanganate under acidic conditions . The reaction is as follows:
C6H10+2KMnO4+2H2O→C6H10O4+2MnO2+2KOH
Industrial Production Methods
Industrially, adipic acid is produced by the oxidation of cyclohexane with nitric acid. The process involves the formation of cyclohexanone and cyclohexanol intermediates, which are further oxidized to adipic acid .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4,5,6-13C6)hexanedioic acid undergoes various chemical reactions, including:
Oxidation: Converts cyclohexane to adipic acid.
Reduction: Can be reduced to hexanediol.
Substitution: Reacts with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols in the presence of acid catalysts.
Major Products
Oxidation: Adipic acid.
Reduction: Hexanediol.
Substitution: Adipate esters.
Scientific Research Applications
(1,2,3,4,5,6-13C6)hexanedioic acid is widely used in scientific research for various applications:
Chemistry: As a precursor in the synthesis of nylon and other polymers.
Biology: Used as a tracer in metabolic studies to track carbon flow in biochemical pathways.
Medicine: Incorporated in controlled-release formulations of medications.
Industry: Utilized in the production of polyurethane and plasticizers.
Comparison with Similar Compounds
Similar Compounds
- Phthalic-13C6 acid
- Muconic-13C6 acid
- 4-Methyl-2-pentanone-13C6
Uniqueness
(1,2,3,4,5,6-13C6)hexanedioic acid is unique due to its specific labeling with carbon-13, which makes it particularly useful in tracing studies. Unlike other similar compounds, it is primarily used in the synthesis of nylon and other polymers, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1,2,3,4,5,6-13C6)hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-IDEBNGHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13C](=O)O)[13CH2][13C](=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.